Sodium acetate-13C2,d3

Catalog No.
S1799940
CAS No.
123333-80-2
M.F
¹³C₂D₃NaO₂
M. Wt
87.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-13C2,d3

CAS Number

123333-80-2

Product Name

Sodium acetate-13C2,d3

IUPAC Name

sodium;2,2,2-trideuterioacetate

Molecular Formula

¹³C₂D₃NaO₂

Molecular Weight

87.04

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1;

SMILES

CC(=O)[O-].[Na+]

Synonyms

Acetic Acid-13C2,D3 Sodium Salt; Sodium Acetate-13C2,D3; Anhydrous Aodium Acetate-13C2,D3; Cryotech NAAC-13C2,D3; Protecta Super-13C2,D3; Safeway SD-13C2,D3; Sanmi-Ace 42-13C2,D3

Isotopic Enrichment for Enhanced Detection ()

Natural abundance of ¹³C is only around 1%, while the remaining 99% is ¹²C. Similarly, natural hydrogen consists primarily of ¹H with a tiny fraction of ²H. Sodium acetate-13C2,d3 is enriched to contain at least 99% ¹³C in both carbon atoms and ²H in all three hydrogen atoms of the acetate molecule (). This enrichment offers several benefits:

  • Reduced Background Signal

    Since most biological samples contain predominantly natural abundance isotopes, the enriched ¹³C and ²H in sodium acetate-13C2,d3 create a distinct signal during analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This minimizes interference from naturally occurring isotopes, leading to clearer detection and identification of the labeled compound within the complex biological mixture ().

  • Improved Sensitivity

    The enrichment allows for better signal-to-noise ratio, enhancing the sensitivity of detection methods. This is crucial for studying low-abundance metabolites or reaction products.

Applications in Metabolic Pathway Studies

Sodium acetate-13C2,d3 finds application in tracing metabolic pathways within cells. By incorporating this isotopically labeled molecule into a cell culture, researchers can track its fate through various metabolic processes. The enriched ¹³C and ²H act as tracers, allowing scientists to identify the downstream products containing these isotopes using techniques like NMR spectroscopy (). This approach helps elucidate the steps involved in the breakdown and utilization of acetate within the cell.

Reaction Mechanism Investigations

Sodium acetate-13C2,d3 can be used to investigate the mechanisms of enzymatic reactions. By selectively labeling specific carbon or hydrogen atoms within the acetate molecule, researchers can track the movement of these atoms during the reaction. The position of the enriched isotopes in the product molecules provides valuable information about the reaction steps and the bonds involved in the process ().

Sodium acetate-13C2,d3 is a specialized isotopically labeled compound where two carbon atoms are enriched with carbon-13 isotopes, and three hydrogen atoms are replaced with deuterium. Its molecular formula is C2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2 with a molecular weight of approximately 64.05 g/mol. This compound is commonly utilized in scientific research, particularly in metabolic studies and tracing biochemical pathways due to its unique isotopic labeling properties .

Sodium acetate-13C2,d3 itself doesn't have a specific mechanism of action. Its primary function lies in serving as a tracer molecule in various biological processes involving acetate metabolism. By incorporating it into substrates or starting materials, researchers can follow the pathway the acetate group takes within a cell or organism.

For example, studying the mechanism of a specific enzyme that utilizes acetate might involve using sodium acetate-13C2,d3. By analyzing the labeled products, researchers gain insights into how the enzyme breaks down the acetate molecule [].

Similar to its unlabeled counterpart, sodium acetate. Key types of reactions include:

  • Substitution Reactions: The acetate ion can act as a nucleophile in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: While sodium acetate-13C2,d3 primarily serves as a source of acetate ions, it can participate in redox reactions under specific conditions.

These reactions are crucial for studying metabolic pathways and reaction mechanisms in biological systems .

The synthesis of sodium acetate-13C2,d3 typically involves incorporating carbon-13 and deuterium isotopes into the acetate molecule. Common methods include:

  • Reaction of Sodium Carbonate with Acetic Acid: This reaction occurs in an aqueous solution under optimized conditions to achieve high yields and purity.
  • Industrial Production: Scaled-up production follows similar synthetic routes, emphasizing control over reaction conditions to ensure isotopic incorporation .

Sodium acetate-13C2,d3 has diverse applications, including:

  • Metabolic Tracing: Used extensively in research to trace metabolic pathways and study reaction mechanisms.
  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling enhances the resolution and detail of NMR studies.
  • Organic Synthesis: Acts as a reagent facilitating various

Interaction studies involving sodium acetate-13C2,d3 focus on its role in biochemical processes:

  • Enzyme Interactions: The compound can bind to enzymes like acetyl-CoA synthetase, promoting the conversion of acetate into acetyl-CoA.
  • Temporal Effects: The effects on cellular functions may vary over time depending on exposure duration, making it a valuable tool for dynamic studies in laboratory settings .

Sodium acetate-13C2,d3 can be compared with other isotopically labeled compounds. Similar compounds include:

Compound NameIsotopic LabelingUnique Features
Sodium acetate-1-13C,d3Carbon-13Single carbon isotope labeling
Sodium acetate-2-13CCarbon-13Single carbon isotope labeling
Acetic acid-13C2 sodium saltCarbon-13Labeled acetic acid form
Acetic Acid-13C2,d3Carbon-13 and DeuteriumSimilar dual labeling but different structure

Uniqueness: Sodium acetate-13C2,d3 stands out due to its dual isotopic labeling with both carbon-13 and deuterium, providing enhanced detail in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .

Dates

Modify: 2023-08-15

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